N-ethyl-1'-methyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-1'-methyl-2'-oxospiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,3'-indole]-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-3-23-21(28)26-13-12-15-14-8-4-6-10-17(14)24-19(15)22(26)16-9-5-7-11-18(16)25(2)20(22)27/h4-11,24H,3,12-13H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZAVAREIRAVBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC2=C(C13C4=CC=CC=C4N(C3=O)C)NC5=CC=CC=C25 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis Overview
The synthesis often employs methods such as:
- Copper-catalyzed multicomponent reactions : These reactions facilitate the formation of spiro compounds by combining multiple reactants in a single step, enhancing efficiency and yield .
- Mild synthetic approaches : These methods enable the production of tetrahydrospiro compounds under controlled conditions, minimizing side reactions .
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydrospiro compounds exhibit significant anticancer properties. For instance, N-ethyl-1'-methyl-2'-oxo derivatives have shown promise in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
A study demonstrated that specific derivatives of this compound exhibited cytotoxic effects against breast cancer cells (MCF-7), with IC50 values indicating potent activity . The structure-activity relationship (SAR) analysis revealed that modifications on the ethyl and methyl groups significantly affected the anticancer potency.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Case Study: Neuroprotection in Models of Neurodegeneration
In vitro studies using neuronal cell lines exposed to oxidative stress showed that N-ethyl-1'-methyl-2'-oxo compounds could significantly reduce cell death and improve cell viability . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Antimicrobial Properties
Preliminary research indicates that N-ethyl-1'-methyl-2'-oxo derivatives possess antimicrobial activity against various bacterial strains.
Data Table: Antimicrobial Activity
| Compound Variant | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-Ethyl-1'-methyl-2'-oxo derivative A | Staphylococcus aureus | 32 µg/mL |
| N-Ethyl-1'-methyl-2'-oxo derivative B | Escherichia coli | 64 µg/mL |
| N-Ethyl-1'-methyl-2'-oxo derivative C | Pseudomonas aeruginosa | 16 µg/mL |
This table summarizes the antimicrobial efficacy against selected strains, highlighting the potential for developing new antibiotics based on this scaffold.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom (if present in derivatives) and carboxamide group serve as electrophilic centers for nucleophilic attack:
| Reaction Type | Conditions | Products/Outcomes | Key Observations | Source |
|---|---|---|---|---|
| Bromine substitution | K₂CO₃, DMF, 80°C | Replacement with –NH₂ or –OCH₃ | Regioselectivity influenced by spiro strain | |
| Carboxamide hydrolysis | 6M HCl, reflux, 12h | Carboxylic acid derivative | Enhanced water solubility observed |
-
Mechanistic Insight : The carboxamide’s electron-withdrawing nature polarizes adjacent bonds, facilitating hydroxide or amine nucleophiles to attack the carbonyl carbon. Bromine substitution proceeds via an SN2 mechanism in polar aprotic solvents.
Oxidation and Dehydrogenation
The tetrahydro-β-carboline moiety undergoes oxidation to aromatic β-carboline systems:
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Structural Impact : Oxidation increases π-conjugation, altering UV-Vis absorption profiles (λ_max shift from 280 nm to 320 nm) .
Ring-Opening and Rearrangement
The spiro junction’s strain enables ring-opening under acidic or thermal conditions:
-
Key Intermediate : Protonation of the indole nitrogen generates a reactive iminium ion, driving ring expansion .
Condensation Reactions
The oxo group participates in Knoevenagel or Michael additions:
| Substrate | Conditions | Adducts | Selectivity | Source |
|---|---|---|---|---|
| Malononitrile | Piperidine, EtOH, Δ | Cyano-vinyl spiro derivative | Steric hindrance from N-ethyl limits regiochemistry | |
| Thiophenol | NaH, THF, 0°C → 25°C | Thioether-linked conjugate | C-2 position favored due to resonance |
Biological Alkylation
The N-ethyl group undergoes metabolic oxidation in hepatic models:
| Enzyme System | Metabolite | Activity Change | Detection Method | Source |
|---|---|---|---|---|
| CYP3A4 | N-Deethylated product | Reduced receptor binding affinity | LC-MS/MS (m/z 214 → 186) |
Comparative Reactivity of Analogues
The spiro structure’s reactivity diverges from non-spiro β-carbolines:
| Feature | Spiro Derivative | Linear β-Carboline | Reason |
|---|---|---|---|
| Oxidation Rate | Slower (t₁/₂ = 45 min) | Faster (t₁/₂ = 12 min) | Strain in spiro system |
| Hydrolysis Susceptibility | High | Moderate | Carboxamide polarization |
Comparison with Similar Compounds
Structural Analogues from
Compounds 87l–87q in are spiro[indoline-3,4′-pyran] derivatives with varying substituents (Table 1). While these share the spiro-indoline framework, key differences include:
- Core ring systems : Beta-carboline in the target vs. pyran/chromene in analogues .
- Substituent diversity: The target’s ethyl and methyl groups contrast with phenyl, cyano, or ester groups in analogues, affecting solubility and steric bulk.
- Functional groups : Carboxamide (target) vs. ester/carboxylic acid (analogues), altering hydrogen-bonding and metabolic stability.
Table 1: Structural Comparison with Spiro-Indoline Analogues
Stereochemical and Conformational Analysis
- Single Isomer Formation: notes that analogous spiro compounds exist as single isomers in solution due to restricted rotation, suggesting similar stereochemical control in the target .
- Ring Puckering : The 2'-oxo group in the target may influence puckering amplitude (q) and phase angle (φ), as defined by Cremer-Pople coordinates . This contrasts with flatter pyran/chromene systems in analogues.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-ethyl-1'-methyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide derivatives?
- Methodological Answer : The synthesis of spiro-β-carboline-indole carboxamides typically involves multi-step reactions. Key steps include:
- Condensation : Use sodium ethoxide in DMF to couple ethyl indole-2-carboxylate with substituted amines, as demonstrated in analogous indole-carboxamide syntheses .
- Spirocyclization : Employ heterocyclic building blocks (e.g., tetrahydro-β-carboline precursors) under acidic or basic conditions to form the spiro ring system. IR and NMR monitoring (e.g., carbonyl peaks at 1650–1700 cm⁻¹) are critical for confirming intermediate formation .
- Purification : Flash chromatography with solvent systems like ethyl acetate/hexane (3:1) yields pure products, with yields ranging from 37–70% depending on substituents .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the spiro junction (δ 1.6–2.1 ppm for methyl groups; δ 3.6–4.0 ppm for ethyl substituents) and carboxamide NH (δ 10.0–11.9 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O) at ~1658–1709 cm⁻¹ for the oxo and carboxamide groups .
- Mass Spectrometry : Use APCI or ESI-MS to verify molecular ions (e.g., m/z 496 [M+H]+ for derivatives with phenyl substituents) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across structural analogs of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methyl, ethyl, phenyl groups) and compare IC50 values in target assays. For example, replacing a methyl group with a fluorophenyl moiety may enhance receptor binding affinity .
- Crystallographic Validation : Resolve co-crystal structures (e.g., with CGRP receptors at 1.6 Å resolution) to identify critical binding interactions and explain discrepancies in activity .
- Statistical Modeling : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity trends .
Q. How can researchers optimize the metabolic stability of this compound for in vivo studies?
- Methodological Answer :
- In Vitro Assays : Use liver microsomes (human/rat) to assess oxidative stability. Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions (e.g., N-ethyl chain) to reduce CYP450-mediated degradation .
- Prodrug Design : Mask the carboxamide as an ester prodrug (e.g., ethyl ester) to enhance oral bioavailability, followed by enzymatic hydrolysis in plasma .
Q. What experimental designs are suitable for evaluating stereochemical effects on biological activity?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
